5-Fluoro Paliperidone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVATZOFABXGUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for Paliperidone (B428) (incorporating the 6-fluoro moiety)
The most common and industrially significant route to paliperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with a reactive pyrimidinone side chain. acs.orggoogle.com This convergent synthesis strategy allows for the preparation and purification of the two key fragments separately before their final coupling.
A widely practiced method involves the condensation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole or its hydrochloride salt. acs.orggoogle.com The reaction is typically carried out in a suitable solvent in the presence of a base to facilitate the nucleophilic substitution. google.com An alternative approach involves reacting the pyrimidinone intermediate with an oxime compound, which is then cyclized to form the benzisoxazole ring. google.com
3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 5): This pyrimidinone moiety contains the reactive chloroethyl side chain required for alkylation. Its synthesis has been reported from precursors like 3-(benzyloxy)pyridine-2-amine and 3-acetyldihydrofuran-2-(3H)-one. acs.org A key challenge in its synthesis is the introduction of the 9-hydroxy group, which can be achieved via reductive deprotection of a protected precursor, such as a 9-benzyloxy derivative. googleapis.comgoogle.com
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Intermediate 6): This is the fluorine-containing fragment of the molecule. It is commonly prepared from (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) oxime through an intramolecular cyclization reaction. researchgate.netresearchgate.net It is often used as its hydrochloride salt to improve stability and handling. acs.org
The condensation of these two key intermediates yields paliperidone. acs.orgacs.org
| Precursor/Intermediate | Role in Synthesis | Common Starting Materials |
|---|---|---|
| 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Provides the pyrimidinone core and the alkylating side chain. | 3-(benzyloxy)pyridine-2-amine, 3-acetyldihydrofuran-2-(3H)-one acs.org |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Introduces the fluorinated benzisoxazole moiety. | (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime researchgate.netresearchgate.net |
| (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime | Precursor to the benzisoxazole ring system. | 4-(2,4-Difluorobenzoyl)piperidine hydrochloride researchgate.net |
The fluorine atom in paliperidone is part of the 6-fluoro-1,2-benzisoxazole ring system. The incorporation of fluorine is typically achieved early in the synthesis of this fragment, not as a late-stage fluorination of the final paliperidone molecule. The primary strategy involves using a fluorinated starting material. researchgate.netresearchgate.net
The synthesis of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate often starts from 2,4-difluorobenzoylpiperidine. The regioselectivity of the subsequent cyclization to form the benzisoxazole ring is critical. The reaction involves the formation of an oxime from the ketone, followed by an intramolecular nucleophilic aromatic substitution. The hydroxyl group of the oxime displaces the fluorine atom at the ortho position (position 2 of the phenyl ring), leading to the formation of the isoxazole (B147169) ring. The fluorine atom at the para position (position 4 of the phenyl ring) remains, resulting in the desired 6-fluoro-substituted benzisoxazole ring system. This method ensures excellent regioselectivity due to the directing effects of the carbonyl and the relative reactivity of the fluorine atoms on the aromatic ring. researchgate.netresearchgate.net The development of new reagents and metal-mediated techniques offers potential for more efficient and regioselective fluorination in drug discovery. nih.gov
Significant research has focused on optimizing the final coupling step to maximize yield and purity. acs.org Key parameters that have been optimized include the choice of base, solvent, and catalyst.
Bases and Solvents: Various combinations of organic and inorganic bases have been explored. The condensation reaction has been successfully carried out using potassium carbonate (K2CO3) in acetonitrile (B52724) with refluxing for 16 hours. researchgate.netresearchgate.net Other bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPA) have also been employed. scholarsresearchlibrary.com The choice of solvent is also critical, with polar aprotic solvents like acetonitrile, DMSO, and DMF being common, as well as alcohols like methanol (B129727). acs.orgacs.org
Catalysis: An improved process utilizes 1,8-diazabicycloundec-7-ene (DBU) as a catalyst for the N-alkylation step. acs.orgacs.org This catalyzed reaction, performed in methanol with diisopropylamine (B44863) as the base, resulted in a high yield of 85% and a purity of over 97% by HPLC before further purification. acs.orgresearchgate.net
| Condition | Reagents/Parameters | Outcome | Reference |
|---|---|---|---|
| Base/Solvent | K₂CO₃ in acetonitrile, reflux | High yields | researchgate.netresearchgate.net |
| Catalyst | DBU (1,8-diazabicycloundec-7-ene) | Yield of 85%, Purity >97% | acs.orgacs.org |
| Temperature | Heated to 62-68 °C | Optimized reaction rate | google.com |
| Purification | Crystallization from isopropanol | Removal of impurities, final purity >99.8% | acs.orgiajpr.com |
Alternative Synthetic Pathways and Novel Approaches
To overcome the limitations of early synthetic routes, such as low yields and the need for chromatographic purification, alternative pathways have been developed. google.comgoogle.com
One novel approach introduces the 9-hydroxy group directly onto a risperidone-like precursor, which lacks this functionality. google.comgoogleapis.com This pathway involves steps of oximation, deoximation, and reduction to transform the risperidone (B510) framework into a paliperidone intermediate. google.com This strategy leverages the well-established synthesis of risperidone. google.comgoogle.com
Another innovative method is a "green synthesis" approach that utilizes polyethylene (B3416737) glycol (PEG-600) as a solvent for the internal cyclization of the intermediate formed from the condensation of the two main precursors. researchgate.net This reaction can also be accelerated using microwave irradiation, offering a more environmentally benign and efficient alternative. researchgate.net
Synthesis of Related Isotopic or Structural Analogs for Research Purposes
For research purposes, such as in metabolic studies or as internal standards in analytical methods, isotopically labeled and structural analogs of paliperidone are synthesized. scholarsresearchlibrary.com
Deuterated Analogs: Deuterium-labeled paliperidone, such as Paliperidone-d4 (B47709), is used in pharmacokinetic studies to differentiate the administered drug from its metabolites.
Structural Analogs: The synthesis of iodoethyl analogs instead of chloroethyl analogs has been explored for use in specific research applications, potentially for radiolabeling studies.
Identification and Characterization of Process-Related Impurities and Related Substances
The control of impurities in an API is a critical aspect of pharmaceutical manufacturing, as mandated by regulatory bodies like the ICH. scholarsresearchlibrary.com During the process development and pilot-scale manufacturing of paliperidone, several process-related impurities and related substances have been identified, synthesized, and characterized. scholarsresearchlibrary.comresearchgate.net Their presence can affect the quality and safety of the final drug product. google.com
Key identified impurities include:
Didehydro paliperidone: An impurity that may form during the synthesis. scholarsresearchlibrary.com
9-Alkyl analogue: Arises from side reactions involving alkylating agents. scholarsresearchlibrary.com
Desfluoro paliperidone: An impurity lacking the fluorine atom, likely originating from an impurity in the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole starting material. scholarsresearchlibrary.com
Keto Impurity (PLP-ceto or 9-oxo-risperidone): A significant impurity formed by the oxidation of the 9-hydroxy group of paliperidone. google.comiajpr.com Its formation can be inhibited by adding an inhibiting agent during the condensation step. google.com
Paliperidone Z-Oxime: A process-related impurity or degradation product formed at the ketone precursor stage.
These impurities are monitored and controlled to acceptable levels (often ≤ 0.10%) through the optimization of reaction conditions and robust purification processes. scholarsresearchlibrary.comgoogle.com
| Impurity Name | Alternative Name(s) | Origin | Reference |
|---|---|---|---|
| Didehydro paliperidone | - | Synthetic process by-product | scholarsresearchlibrary.com |
| 9-Alkyl analogue | - | Contaminant in starting materials or side reaction | scholarsresearchlibrary.com |
| Dehydro-9-alkyl analogue | - | Synthetic process by-product | scholarsresearchlibrary.com |
| Desfluoro paliperidone | - | Impurity in fluorinated starting material | scholarsresearchlibrary.com |
| Hydroxy keto paliperidone | Keto impurity, PLP-ceto, 9-oxo-risperidone | Oxidation of the 9-hydroxy group | scholarsresearchlibrary.comgoogle.com |
Molecular Interactions and Receptor Pharmacology Preclinical in Vitro and Ex Vivo
Ligand-Receptor Binding Kinetics and Affinity Studies
Paliperidone's binding profile is characterized by high affinity for a combination of serotonin (B10506) and dopamine (B1211576) receptor subtypes, along with interactions at adrenergic and histaminergic receptors. fda.gov The pharmacological activity of its (+)- and (-)- enantiomers is reported to be qualitatively and quantitatively similar in vitro. mims.com.autga.gov.aupom.go.idjanssenlabels.comfda.govfda.gov
Paliperidone (B428) demonstrates a strong binding affinity for dopamine D2 receptors, a key characteristic of antipsychotic agents. mims.com.aurndsystems.comtocris.com In vitro binding assays have reported a high affinity, with Ki values around 4.6 nM. europa.eu This antagonism of D2 receptors is central to its proposed therapeutic mechanism. nih.govtga.gov.aupom.go.id The compound also shows an affinity for the D3 dopamine receptor subtype. nih.gov In comparative studies, paliperidone's affinity for D2 receptors was found to be approximately 20 times higher than that of clozapine (B1669256) and only 2 to 3 times lower than that of haloperidol. janssenlabels.comhres.ca
A predominant feature of paliperidone's pharmacology is its potent antagonism at serotonin 5-HT2A receptors. drugbank.commims.com.autga.gov.au It exhibits a particularly high affinity for this receptor, with reported Ki values for cloned human 5-HT2A receptors in the range of 0.22 to 0.4 nM. rndsystems.comtocris.comeuropa.eu This potent 5-HT2A antagonism, combined with its D2 antagonism, is a hallmark of atypical antipsychotics. nih.govdrugbank.compom.go.id In fact, paliperidone's affinity for 5-HT2A receptors is noted to be significantly higher than its affinity for D2 receptors. nih.gov Studies indicate its affinity for 5-HT2A receptors is about 15 times higher than clozapine's and 120 times higher than haloperidol's. janssenlabels.comhres.ca The compound is also active as an antagonist at other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT7. nih.govnih.gov
Paliperidone is also an active antagonist at both α1 and α2 adrenergic receptors and H1 histaminergic receptors. nih.govfda.govmims.com.autga.gov.aupom.go.idjanssenlabels.comfda.govfda.govnih.govtga.gov.au Its affinity for these receptors is generally lower than for the primary D2 and 5-HT2A targets. fda.goveuropa.eu In vitro studies confirm that paliperidone and its parent compound, risperidone (B510), share a nearly identical binding affinity for α1 and α2 receptors. janssenlabels.comhres.ca Conversely, paliperidone demonstrates no significant affinity for cholinergic muscarinic receptors or for β1- and β2-adrenergic receptors. fda.govmims.com.autga.gov.aupom.go.idjanssenlabels.comfda.govfda.govtga.gov.au
Receptor Binding Affinity of Paliperidone (Ki in nM)
| Receptor Subtype | Reported Ki (nM) |
|---|---|
| Dopamine | |
| D2 | 4.6 europa.eu |
| Serotonin | |
| 5-HT2A | 0.22 - 0.4 rndsystems.comtocris.comeuropa.eu |
| Adrenergic | |
| α1 | Active Antagonist mims.com.autga.gov.aupom.go.id |
| α2 | Active Antagonist mims.com.autga.gov.aupom.go.id |
| Histaminergic | |
| H1 | Active Antagonist mims.com.autga.gov.aupom.go.id |
This table is interactive. Click on the headers to sort.
Functional Receptor Antagonism/Agonism in Cellular Systems
The binding of paliperidone to its target receptors translates into functional antagonism, modulating intracellular signaling cascades.
The primary targets of paliperidone—dopamine D2 and serotonin 5-HT2A receptors—are members of the G protein-coupled receptor (GPCR) superfamily. mdpi.comscholarsresearchlibrary.com The therapeutic activity of the compound is believed to be mediated through its combined antagonist effects at these central GPCRs. nih.govdrugbank.comtga.gov.aupom.go.idfda.gov By binding to these receptors, paliperidone blocks the downstream signaling typically initiated by the endogenous ligands dopamine and serotonin. medchemexpress.com This modulation of GPCR signaling is a fundamental aspect of its mechanism of action. For instance, in cellular systems, paliperidone was shown to be equipotent to risperidone in reversing the dopamine-induced suppression of prolactin release from anterior pituitary cells, a functional consequence of D2 receptor blockade. europa.euhres.ca
Beyond direct receptor antagonism, paliperidone influences multiple downstream intracellular signaling pathways. Research in rat models has shown that paliperidone can prevent the activation of the Toll-Like Receptor 4 (TLR-4) signaling pathway and subsequent neuroinflammation. nih.gov Furthermore, proteomics studies comparing paliperidone to classic mood stabilizers have revealed effects on signaling pathways related to energy metabolism and synaptic plasticity. researchgate.net Specifically, chronic treatment with paliperidone was found to affect pathways involved in oxidative phosphorylation and electron transport, suggesting a broader impact on cellular function beyond simple receptor blockade. researchgate.net
Receptor Occupancy Studies in Preclinical Models (ex vivo brain tissue)
Ex vivo receptor occupancy studies in preclinical models have been instrumental in elucidating the relationship between the dose of a compound, its concentration in the brain, and its engagement with specific neuroreceptors. psychogenics.com These studies typically involve the systemic administration of a non-radiolabeled ("cold") compound to animals, after which brain tissue is collected and analyzed. psychogenics.com The occupancy of a target receptor is then quantified by measuring the reduction in the binding of a selective radioligand to brain slices ex vivo. psychogenics.com This methodology provides a powerful tool for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. nih.gov
For paliperidone, the active metabolite of risperidone, ex vivo receptor occupancy studies in rats have been conducted to characterize its binding to dopamine D₂ and serotonin 5-HT₂A receptors. nih.gov In these studies, either the striatum (for D₂ receptors) or the frontal cortex (for 5-HT₂A receptors) is typically dissected for analysis. nih.gov The remaining brain tissue is often used to measure the concentration of the drug. nih.gov
Studies utilizing [³H]raclopride as the radioligand for D₂ receptors and [³H]M100907 for 5-HT₂A receptors have provided insights into the receptor occupancy profiles of paliperidone and its parent compound, risperidone. nih.gov A pharmacokinetic-pharmacodynamic (PK-PD) model was developed to describe the time course of brain concentration and the resulting D₂ and 5-HT₂A receptor occupancy in rats. nih.gov This model revealed that binding to both D₂ and 5-HT₂A receptors influences the brain distribution of both risperidone and paliperidone. nih.gov
The data suggest a dose-dependent occupancy of both receptor types. It has been proposed that a D₂ receptor occupancy of 65-80% is generally considered optimal for antipsychotic efficacy, with higher levels increasing the risk of extrapyramidal symptoms. researchgate.net In healthy human subjects, plasma concentrations of 10-17 ng/mL of paliperidone are estimated to correspond to a 70-80% occupancy of D₂ receptors. researchgate.net Preclinical models are crucial for predicting such therapeutic windows.
The table below summarizes key findings from preclinical receptor occupancy studies.
| Parameter | Finding | Species | Brain Region | Reference |
| D₂ Receptor Occupancy | A PK-PD model was developed to describe the time course of D₂ receptor occupancy. | Rat | Striatum | nih.gov |
| 5-HT₂A Receptor Occupancy | A PK-PD model was developed to describe the time course of 5-HT₂A receptor occupancy. | Rat | Frontal Cortex | nih.gov |
| Brain Distribution | Binding to both D₂ and 5-HT₂A receptors influences the brain distribution of paliperidone. | Rat | Whole Brain | nih.gov |
Allosteric Modulation and Receptor Heteromer Interactions
Allosteric modulators are compounds that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding can potentiate (positive allosteric modulator, PAM), decrease (negative allosteric modulator, NAM), or have no effect on the orthosteric ligand's activity (silent allosteric modulator, SAM). mdpi.com This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric agonists and antagonists. researchgate.net
Furthermore, G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, can form dimers or higher-order oligomers (heteromers). mdpi.com The interaction between protomers within a heteromer can be allosteric in nature, where the binding of a ligand to one receptor subunit alters the properties of the adjacent subunit. mdpi.com
Currently, there is a lack of specific preclinical research data detailing the activity of 5-Fluoro Paliperidone as an allosteric modulator or its specific interactions with receptor heteromers. The primary mechanism of action described for paliperidone is orthosteric antagonism at dopamine D₂ and serotonin 5-HT₂A receptors. jnjmedicalconnect.comeuropa.euhres.ca
However, the field of GPCR pharmacology is increasingly focused on the role of allosteric modulation and receptor heteromerization as potential targets for novel therapeutic agents. nih.govmdpi.com For instance, dopamine receptors (D₁, D₂, D₃) are known to form heteromeric complexes with distinct signaling properties compared to their monomeric forms. mdpi.com Similarly, the 5-HT₂A receptor can form heteromers with other receptors, such as the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and the dopamine D₂ receptor, presenting novel targets for drug development. mdpi.comresearchgate.net
While no direct evidence links this compound to these mechanisms, the broader context of antipsychotic drug development includes the exploration of allosteric modulation of dopamine and serotonin receptors as a potential strategy for new treatments. mdpi.com For example, the compound SB269652 has been described as a bitopic ligand, binding to both the orthosteric and an allosteric site on the D₂ receptor homodimer. researchgate.net This highlights the potential for developing compounds with more complex receptor interaction profiles. Future preclinical studies would be necessary to determine if this compound or related compounds possess any allosteric modulatory properties or unique interactions with receptor heteromers.
Enzymatic Interactions and Biotransformation Pathways Preclinical
In Vitro Metabolism Studies in Liver Microsomes and Hepatocytes
In vitro investigations using human and animal liver preparations have been crucial in understanding the metabolic susceptibility of paliperidone (B428). europa.eutga.gov.aufda.gov
Studies using [14C]-paliperidone have identified several Phase I metabolic pathways, although none account for more than 10% of the administered dose. tga.gov.aufda.gov These transformations primarily involve oxidative reactions.
Four main metabolic pathways have been identified in vivo:
Dealkylation: This process involves the removal of an alkyl group.
Hydroxylation: This pathway adds a hydroxyl group to the molecule. tga.gov.aufda.gov The monohydroxylated metabolite M9 was found in the urine of extensive CYP2D6 metabolizers, while another monohydroxylated metabolite, M10, was detected in the feces of poor metabolizers. nih.gov
Dehydrogenation: This involves the removal of hydrogen atoms. tga.gov.aufda.gov
Benzisoxazole scission: This pathway breaks the benzisoxazole ring structure. europa.eutga.gov.aufda.gov
Metabolites resulting from these pathways, such as M1 (acid metabolite from oxidative N-dealkylation), M9, M10, M11 (from benzisoxazole scission), and M12 (ketone metabolite from alcohol dehydrogenation), have been detected in either urine or feces. nih.gov It is noteworthy that no metabolites were detected in plasma during these studies. nih.govnih.gov
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. In the case of paliperidone, benzisoxazole scission can occur in combination with glucuronidation, leading to the formation of the M16 metabolite, which has been detected in urine. nih.gov
Role of Cytochrome P450 Enzymes (CYPs) in Paliperidone Metabolism
While renal excretion is the primary route of elimination for paliperidone, cytochrome P450 enzymes play a minor role in its metabolism. nih.govnih.govhep-druginteractions.orgnih.gov In vitro studies using human liver microsomes have shown that paliperidone does not significantly inhibit the metabolism of drugs handled by major CYP isozymes, including CYP1A2, CYP2A6, CYP2C8/9/10, CYP2D6, CYP2E1, CYP3A4, and CYP3A5. europa.eutga.gov.aujnj.comrxlist.com
Paliperidone is considered to be metabolized to a limited extent. nih.govdovepress.comeuropa.eu A significant portion of the drug, approximately 59%, is excreted unchanged in the urine. nih.govnih.govtga.gov.aufda.govdrugbank.com This indicates a high degree of metabolic stability. Population pharmacokinetic analyses have shown no significant difference in the clearance of paliperidone between extensive and poor metabolizers of CYP2D6 substrates. tga.gov.aufda.gov
Preclinical In Vivo Metabolic Profiles in Animal Models
Preclinical studies in various animal models have provided insights into the species-specific metabolism of paliperidone. Following oral administration of [14C]-paliperidone, the extent of metabolism varied across species. In rats, metabolism was extensive, whereas it was less so in dogs and humans. fda.gov The amount of unchanged drug recovered was approximately 3-6% in rats, 32% in dogs, and 59% in humans. fda.gov Despite these differences in the extent of metabolism, the major biotransformation pathways were consistent across species and aligned with in vitro findings. fda.gov The metabolites identified after administering paliperidone were the same as those observed following the administration of risperidone (B510). europa.eufda.gov
| Species | Route of Excretion | Unchanged Drug Recovered | Key Findings |
| Rat | Feces (86%) europa.eu | 3.19% - 6.42% fda.gov | Extensive metabolism. europa.eufda.gov |
| Dog | Urine europa.eu | 32.4% fda.gov | Less extensive metabolism compared to rats. fda.gov |
| Human | Urine (79.6%) europa.eu | 59.4% fda.gov | Limited metabolism, primarily renal excretion. nih.govfda.gov |
Information on Preclinical Metabolism of 5-Fluoro Paliperidone Not Publicly Available
Following a comprehensive search of scientific literature and publicly available data, no specific information was found regarding the preclinical enzymatic interactions, biotransformation pathways, or metabolite identification and structural elucidation for the chemical compound "this compound."
The extensive body of available research focuses on paliperidone, which is chemically known as (±)-3-[2-[4-(6-fluoro -1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This compound is the major active metabolite of risperidone and already contains a fluorine atom at the 6-position of the benzisoxazole ring.
Preclinical studies on paliperidone have been conducted in animal models, such as rats and dogs, providing detailed insights into its metabolic fate.
Preclinical Biotransformation of Paliperidone
In preclinical animal models, the metabolism of paliperidone varies by species. In rats, paliperidone undergoes extensive metabolism, with only a small fraction of the dose excreted unchanged. fda.gov The primary metabolic pathways identified in rats include alicyclic hydroxylation, oxidative N-dealkylation, and benzisoxazole scission. europa.eu In contrast, metabolism in dogs is less extensive, with a larger portion of the drug excreted unchanged. fda.gov The main biotransformation routes in dogs involve oxidative N-dealkylation, alcohol dehydrogenation, and benzisoxazole scission, which may be combined with glucuronidation or hydroxylation. europa.eu
Metabolite Identification of Paliperidone
Studies have identified several metabolites of paliperidone in preclinical species. In rats, identified metabolites include M1, M6, M7, M8, M9, M10, and M11. europa.eu In dogs, metabolites M8, M9, M10, M11, M12, and M16 have been detected. europa.eu Notably, all metabolites that have been identified in humans have also been observed in at least one of the animal species used in toxicological studies. fda.govhres.ca
It is important to reiterate that the information presented above pertains exclusively to paliperidone . No analogous data for a compound specifically named "this compound" could be retrieved from the searched sources. The term may refer to a novel or less-studied derivative, but at present, its metabolic profile is not documented in the public domain.
Preclinical Pharmacokinetic and Biodistribution Studies Non Human Species
Absorption and Distribution Kinetics in Animal Models
The absorption of paliperidone (B428) is effective following oral administration in animal models. chemicalbook.com For long-acting injectable formulations, such as paliperidone palmitate suspensions, absorption is slow and gradual after intramuscular injection in Wistar and Sprague-Dawley (SD) rats, as well as in rabbits. nih.gov In these species, the median time to reach maximum plasma concentration (Tmax) occurred on day 7. nih.gov
Pharmacokinetic studies in rats and rabbits following intramuscular depot injection demonstrated a slow clearance and a long half-life of 8-10 days. nih.gov Simulations of intramuscular injections in rats showed that the initial, rapid release of paliperidone within the first 24 hours is primarily driven by the dissolution of the compound at the particle surface. page-meeting.org
| Species | Parameter | Value |
|---|---|---|
| Wistar Rat | Median Tmax (days) | 7 |
| AUC (0-28 days) (ng·h/mL) | 18,597 | |
| Sprague-Dawley (SD) Rat | Median Tmax (days) | 7 |
| AUC (0-28 days) (ng·h/mL) | 21,865 | |
| Rabbit | Median Tmax (days) | 7 |
| AUC (0-28 days) (ng·h/mL) | 18,120 |
Tissue Distribution and Accumulation (e.g., Brain Penetration)
Following administration, paliperidone distributes to various tissues. chemicalbook.com Studies in rats using quantitative whole-body autoradiography after a single intramuscular injection of radiolabeled paliperidone palmitate showed the highest concentrations at the injection site muscle, with tissue-to-plasma ratios (T/P-ratio) up to 489. fda.gov High concentrations were also found in the kidney, lymph nodes, lung, and liver, with average T/P-ratios of around 6. fda.gov
Penetration across the blood-brain barrier is limited. chemicalbook.com Concentrations in the brain were observed to be comparable to or somewhat lower than those in plasma. fda.gov This limited brain penetration is attributed to the lower lipophilicity of paliperidone when compared to its parent compound, risperidone (B510). chemicalbook.com Pre-treatment with paliperidone in rat models of stress was shown to prevent the activation of inflammatory pathways in the prefrontal cortex. nih.gov
| Tissue | T/P-Ratio |
|---|---|
| Injection Site Muscle | Up to 489 |
| Kidney, Lymph Nodes, Lung, Liver | ~6 (average) |
| Brain | ≤1 |
| Non-injected Muscle | ≤1 |
Volume of Distribution
Population pharmacokinetic (PopPK) modeling analyses have been used to estimate the apparent volume of distribution for paliperidone. One analysis estimated an apparent volume of distribution of 1960 L. fda.gov Another PopPK model estimated the steady-state volume of distribution to be 487 L. drugbank.comsimulations-plus.com These models often incorporate data from both preclinical and clinical studies to characterize the drug's disposition.
Elimination Pathways and Excretion Kinetics
Metabolism studies in rats and dogs show that paliperidone undergoes extensive biotransformation. chemicalbook.com The primary metabolic pathways identified in animals are similar to those in humans and include hydroxylation, N-dealkylation, and benzisoxazole scission. chemicalbook.com While risperidone is primarily metabolized by the enzyme CYP2D6 to form paliperidone, paliperidone itself undergoes further metabolism or is excreted unchanged. mdpi.com
In animal models, the major route of excretion is through feces, with a smaller amount excreted in the urine. chemicalbook.com In contrast, human studies show renal excretion is the major route of elimination, with 59% of a dose excreted unchanged in urine. nih.govresearchgate.net
Plasma Protein Binding Characteristics
The plasma protein binding of racemic paliperidone is approximately 74%. fda.govdrugbank.com While specific preclinical data on 5-Fluoro Paliperidone is not detailed, general studies on species differences in drug plasma protein binding indicate that compounds often tend to be slightly more bound to human plasma proteins compared to those from preclinical species like rats, dogs, or mice. rsc.orgrsc.org However, for most compounds, the measurements from preclinical species fall within a 5-fold range of the human value. rsc.orgrsc.org
Pharmacokinetic Modeling in Preclinical Species
Pharmacokinetic (PK) modeling is a key tool in the preclinical development of paliperidone formulations. nih.gov Mechanistic models have been developed to predict the in vivo PK profile of long-acting injectable paliperidone palmitate microsuspensions in rats. page-meeting.org These models are complex and incorporate formulation characteristics, such as intrinsic dissolution rate and particle size, along with time-dependent histological parameters related to the local tissue and inflammatory response at the injection site, such as macrophage infiltration. page-meeting.org
Population pharmacokinetic (PopPK) models for paliperidone are often structured as one- or two-compartment models with first-order elimination. simulations-plus.comnih.govjnjmedicalconnect.com These models help to characterize absorption, metabolism, and elimination, and to identify sources of variability in pharmacokinetic parameters. nih.gov
Analytical and Bioanalytical Methodologies for Paliperidone Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating paliperidone (B428) from related substances, impurities, or metabolites. The choice of technique is dictated by the sample matrix and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is the most widely reported technique for the analysis of paliperidone. rjstonline.com These methods are valued for their precision, accuracy, and robustness in quantifying the compound in both bulk forms and pharmaceutical formulations. rasayanjournal.co.in
Several validated RP-HPLC methods have been developed, typically utilizing a C18 column as the stationary phase due to its versatility in separating compounds of intermediate polarity like paliperidone. researchgate.netresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Common mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate (B84403). rasayanjournal.co.inresearchgate.net The ratio of these components is adjusted to control the retention time and resolution of paliperidone from any impurities. researchgate.net For instance, one method employs a mobile phase of methanol and acetonitrile in a 40:60 v/v ratio with a flow rate of 1.0 mL/min, achieving a retention time of 3.00 minutes. researchgate.net Another validated method uses a mobile phase of ammonium acetate buffer (pH 4.0) and acetonitrile (50:50 v/v) at a flow rate of 0.8 mL/min, resulting in a retention time of 2.458 minutes. rasayanjournal.co.in
Detection is most commonly performed using a UV detector, with wavelengths set between 235 nm and 283 nm, where paliperidone exhibits significant absorbance. researchgate.netijper.org Validation of these HPLC methods is conducted according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure reliable and consistent results. rjstonline.comrasayanjournal.co.in Stability-indicating methods are also developed using forced degradation studies, which involve exposing the drug to stress conditions like acid, base, oxidation, heat, and light to ensure the method can separate the intact drug from its degradation products. ijper.org
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Thermosil Symmetry C18 (100 x 4.6 mm, 5 µm) | Ammonium acetate buffer (pH 4.0) : Acetonitrile (50:50 v/v) | 0.8 | 275 | 2.458 | rasayanjournal.co.in |
| Phenomenex C18 (250 × 4.6mm, 5 µm) | Acetonitrile : Methanol : Potassium dihydrogen phosphate (45:30:25, v/v) | 1.0 | 275 | 4.15 | researchgate.net |
| C18 (250 × 4.6mm, 5 µm) | Methanol : Acetonitrile (40:60 v/v) | 1.0 | 235 | 3.00 | researchgate.net |
| Phenomenex, Gemini NX C18 (150x4.6 mm, 5 µm) | Methanol : Acetonitrile : 0.15% v/v Triethylamine (B128534) in water (pH 6) (50:20:30 v/v) | 1.0 | 237 | 3.2 | ijper.org |
Gas Chromatography (GC) is not a commonly employed technique for the analysis of paliperidone. This is primarily because paliperidone is a relatively large and complex molecule with low volatility and thermal stability. Direct analysis by GC would require high temperatures that could lead to the degradation of the compound. While derivatization could potentially be used to increase volatility, HPLC and LC-MS methods are generally preferred due to their direct applicability, high sensitivity, and simpler sample preparation procedures for molecules of this type.
Mass Spectrometry (MS) Applications in Identification and Quantification
Mass spectrometry is an indispensable tool for the analysis of paliperidone, providing highly specific identification and sensitive quantification. It is almost always coupled with a liquid chromatography system to enhance its analytical power.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of paliperidone in complex biological matrices such as human plasma. europa.eunih.gov This technique combines the superior separation capabilities of liquid chromatography (often UFLC or UPLC for faster analysis) with the high selectivity and sensitivity of triple quadrupole mass spectrometry. nih.govijpsr.com
In a typical LC-MS/MS bioanalytical method, a simple protein precipitation step using a solvent like acetonitrile is often sufficient for sample preparation from plasma. nih.govijpsr.com The chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase of an aqueous buffer (e.g., ammonium formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile). ijpsr.com
The mass spectrometer is usually operated in positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. For paliperidone, the mass transition is typically m/z 427.0 → 207.0. ijpsr.com This high degree of specificity allows for accurate measurement even at concentrations as low as the sub-ng/mL level. ijpsr.comresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | UFLC, Hypersil BDS C18 column (4.6 mm × 10 cm, 5 µm) | ijpsr.com |
| Mobile Phase | A: 5 mM ammonium formate + 0.05% formic acid; B: Acetonitrile + 0.05% formic acid (Gradient) | ijpsr.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ijpsr.com |
| Ion Spray Voltage | 5500 V | ijpsr.com |
| Source Temperature | 550 °C | ijpsr.com |
| Mass Transition (Paliperidone) | m/z 427.0 → 207.0 | ijpsr.com |
| Mass Transition (IS, Paliperidone-d4) | m/z 431.1 → 211.0 | ijpsr.com |
| Linearity Range | 0.25 - 250 ng/mL | ijpsr.com |
To achieve the highest level of accuracy and precision in bioanalytical quantification, isotope dilution mass spectrometry is the preferred method. This technique involves the use of a stable isotope-labeled (SIL) internal standard (IS). For paliperidone analysis, a deuterated analog, paliperidone-d4 (B47709), is commonly used as the internal standard. ijpsr.comresearchgate.net
Paliperidone-d4 is chemically identical to paliperidone but has a higher mass due to the replacement of four hydrogen atoms with deuterium. It co-elutes with the analyte and experiences similar effects from ion suppression or enhancement in the mass spectrometer source. By measuring the ratio of the response of the analyte (paliperidone) to the response of the known concentration of the internal standard (paliperidone-d4), the method can effectively correct for variations during sample preparation and analysis. ijpsr.com This approach significantly improves the ruggedness and reliability of the assay, making it the definitive quantitative technique for pharmacokinetic studies. researchgate.net The mass transition for the internal standard paliperidone-d4 is m/z 431.1 → 211.0. ijpsr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation and confirmation of paliperidone. magritek.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework of the compound.
¹H NMR spectroscopy is particularly useful for verifying the structure. magritek.com The spectrum of paliperidone shows distinct signals corresponding to each unique proton in the molecule. The aromatic region, between 7.0 and 8.0 ppm, is especially informative. magritek.com The protons on the fluorinated benzisoxazole ring exhibit characteristic splitting patterns. The fluorine atom (¹⁹F) couples with adjacent protons, providing further structural confirmation. For example, the proton at position 5 of the benzisoxazole ring appears as a doublet of doublets due to coupling with both a neighboring proton and the nearby fluorine nucleus. magritek.com The chemical shifts and coupling constants observed in the spectrum are compared against the expected values for the proposed structure for unambiguous assignment. magritek.comgoogle.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. nih.govscholarsresearchlibrary.com The number of signals confirms the total number of unique carbon atoms, and their chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.), confirming the presence of key functional groups like the pyrimidinone ring and the benzisoxazole system. scholarsresearchlibrary.com Together, ¹H and ¹³C NMR are essential for confirming the identity of newly synthesized batches of paliperidone and for characterizing any process-related impurities or degradation products. scholarsresearchlibrary.comjoac.info
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic Proton (Position 5) | ~7.83 | dd (doublet of doublets) | magritek.com |
| Aromatic Proton (Position 7) | ~7.19 | m (multiplet) | magritek.com |
| Aromatic Proton (Position 4) | ~7.03 | dd (doublet of doublets) | magritek.com |
| Methyl Protons (Position 2-CH₃) | 2.32 | s (singlet) | google.com |
1D and 2D NMR Techniques (e.g., 1H, 13C, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and its application would be crucial for the characterization of 5-Fluoro Paliperidone.
1H and 13C NMR: For the parent compound, Paliperidone, 1D (¹H and ¹³C) and 2D NMR experiments are used for complete structure verification and peak assignment. magritek.com In a typical analysis, a ¹H NMR spectrum is acquired to identify the chemical shifts and coupling constants of the protons. magritek.com For instance, in the ¹H NMR spectrum of Paliperidone, the aromatic protons exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom. magritek.com A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. magritek.com 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, leading to an unambiguous assignment of all signals. joac.info
It is expected that the ¹H and ¹³C NMR spectra of this compound would be similar to those of Paliperidone, with notable differences in the chemical shifts of the nuclei in the vicinity of the additional fluorine atom on the pyridopyrimidine ring system.
Hypothetical ¹H and ¹³C NMR Data for this compound:
While experimental data is not available, a hypothetical data table can be constructed to illustrate the expected NMR signals. The precise chemical shifts would require experimental verification.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to aromatic, aliphatic, and hydroxyl protons. The proton on the carbon bearing the new fluorine atom would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. |
| ¹³C NMR | Signals for all unique carbon atoms. The carbon atom directly bonded to the new fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and a significant downfield shift. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations would establish the H-H, C-H, and long-range C-H connectivities, confirming the overall structure and the position of the fluorine substituent. |
Applications of 19F NMR in Understanding Fluorine's Local Environment
¹⁹F NMR spectroscopy is a powerful technique for studying fluorinated organic compounds due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. lcms.czmdpi.com
For this compound, ¹⁹F NMR would be particularly informative. The spectrum would be expected to show two distinct signals, one for the original fluorine atom on the benzisoxazole ring and a new signal for the fluorine atom on the pyridopyrimidine moiety.
The chemical shift of each fluorine atom is highly sensitive to its local electronic environment. lcms.cz This allows for the differentiation of the two fluorine atoms in the molecule. Furthermore, through-bond and through-space couplings between the fluorine nuclei and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would provide valuable structural information. lcms.cz For example, the magnitude of the coupling constants can help determine the relative stereochemistry and conformation of the molecule.
Hypothetical ¹⁹F NMR Data for this compound:
| Parameter | Expected Observation for Fluorine on Benzisoxazole Ring | Expected Observation for Fluorine on Pyridopyrimidine Ring |
| Chemical Shift (δ) | A specific chemical shift value characteristic of a fluorine atom attached to an aromatic ring. | A different chemical shift value, reflecting the electronic environment of the pyridopyrimidine ring system. |
| Coupling | Coupling to adjacent aromatic protons would be observed. | Coupling to the adjacent proton on the pyridopyrimidine ring would be observed. |
Other Spectroscopic Techniques (e.g., UV-Vis, IR) in Research Applications
Other spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy would also be employed in the analysis of this compound.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For Paliperidone, the maximum absorbance (λmax) is typically observed around 236-283 nm. researchgate.netajrcps.comjetir.orginnovareacademics.in It is anticipated that the UV-Vis spectrum of this compound would show a similar λmax, possibly with a slight shift due to the influence of the additional fluorine atom on the chromophore. This technique is often used for quantitative analysis, such as determining the concentration of the compound in a solution. researchgate.netajrcps.com
IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Paliperidone shows characteristic absorption bands for functional groups such as N-H, C-H, C=O, C=C, N-O, and C-F stretches. sdiarticle4.com The IR spectrum of this compound would be expected to exhibit similar characteristic bands, with the potential for a new or altered C-F stretching vibration corresponding to the additional fluorine atom.
Expected Spectroscopic Data for this compound:
| Technique | Expected Data |
| UV-Vis | λmax likely in the range of 230-290 nm. |
| IR (cm⁻¹) | Characteristic peaks for N-H, C-H, C=O, C=C, N-O, and C-F functional groups. |
Development and Validation of Bioanalytical Assays in Biological Matrices (Preclinical)
The development and validation of bioanalytical assays are crucial for determining the concentration of a drug or its metabolite in biological samples during preclinical studies. semanticscholar.orgnih.govfda.gov While no specific bioanalytical assays for this compound have been published, the methodologies used for Paliperidone would be directly applicable.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the bioanalysis of Paliperidone in matrices like human plasma. semanticscholar.organapharmbioanalytics.comanapharmbioanalytics.comlambda-cro.com A typical LC-MS/MS method involves:
Sample Preparation: Extraction of the analyte from the biological matrix, often using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. semanticscholar.org
Chromatographic Separation: Separation of the analyte from other components in the sample using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. semanticscholar.org
Mass Spectrometric Detection: Detection and quantification of the analyte using a mass spectrometer, which provides high sensitivity and selectivity. semanticscholar.org
A bioanalytical method for this compound would need to be developed and validated according to regulatory guidelines, such as those from the FDA. fda.gov The validation process would ensure the method is accurate, precise, selective, sensitive, and stable for its intended purpose. nih.gov
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure and stability of paliperidone (B428), the parent compound of 5-fluoro paliperidone. One study using DFT analysis on paliperidone identified the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) sites, which indicate the electron-donating and accepting affinities, respectively. The energy gap (ΔE) between HOMO and LUMO for paliperidone was calculated to be 8.709 eV, suggesting good thermodynamic stability. mdpi.com
Geometry optimizations using DFT (B3LYP/6-31G*/water) have also been used to compare the conformations of paliperidone and its prodrug, paliperidone palmitate. These calculations indicated that the conformation of the paliperidone fragment within paliperidone palmitate is less than 0.4 kcal/mol lower in energy than that of paliperidone itself, highlighting the flexibility of the molecule and the importance of intermolecular interactions in its solid-state conformation. cambridge.org The excellent agreement between the refined crystal structure from experimental data and the DFT-optimized structure provides confidence in the determined molecular geometry. cambridge.org
Molecular Docking and Ligand-Protein Interaction Modeling (e.g., D2, 5-HT2A, RAGE)
Molecular docking studies are crucial for understanding how this compound interacts with its biological targets. The therapeutic effects of paliperidone, and by extension its fluorinated analog, are believed to be mediated through antagonism of the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. jnjmedicalconnect.comdrugbank.comjnj.comspringer.comjanssenlabels.comnih.govrndsystems.com
Dopamine D2 Receptor: Molecular docking simulations have been used to analyze the interaction of paliperidone with the dopamine D2 receptor. These studies show hydrogen bond interactions between the drug and amino acid residues within the receptor's binding site. researchgate.net The binding affinity of paliperidone to the D2 receptor is a key factor in its antipsychotic activity. jnjmedicalconnect.com
Serotonin 5-HT2A Receptor: Paliperidone exhibits high affinity for 5-HT2A receptors. rndsystems.com Docking studies reveal that the benzisoxazole ring of paliperidone engages in pi-pi interactions with phenylalanine (PHE243), tryptophan (TRP336), and another phenylalanine (PHE340) residue. Additionally, hydrogen bonds are formed between the pyrimidin-4-one moiety and leucine (B10760876) (LEU229) and asparagine (ASN343) residues of the 5-HT2A receptor. fabad.org.tr These interactions are critical for the strong binding and inhibitory profile of the compound at this receptor. fabad.org.tr The antagonism of 5-HT2A receptors is a significant aspect of the mechanism of action for atypical antipsychotics like paliperidone. mdpi.comnih.gov
Receptor for Advanced Glycation End products (RAGE): Recent research has explored the interaction of paliperidone with the Receptor for Advanced Glycation End products (RAGE), which is implicated in chronic diseases like diabetes and cancer. mdpi.comnih.gov Molecular docking studies identified paliperidone as a potential inhibitor of RAGE. The docking results indicated good binding interactions through hydrogen bonding and hydrophobic interactions within the active site of the RAGE protein. mdpi.comnih.gov
Molecular Dynamics Simulations of Compound-Receptor Complexes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.
For the paliperidone-RAGE complex, a 100-nanosecond MD simulation was performed. The analysis of the Root Mean Square Deviation (RMSD) showed that the complex was relatively stable, with an average RMSD of 1.2 ± 0.3 nm. mdpi.comnih.gov The radius of gyration (Rg) analysis also indicated good contact between paliperidone and the RAGE receptor. mdpi.com These simulations, combined with Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) calculations, which determined a high negative binding energy of -13.49 kcal/mol, further support the stable interaction between paliperidone and RAGE. mdpi.comnih.govresearchgate.net
MD simulations are also a key component in advanced docking workflows, such as induced-fit docking followed by MD, to refine the binding pocket conformation and highlight crucial interactions for a series of ligands, including fluorinated derivatives, at receptors like 5-HT2A. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Fluorinated Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For fluorinated compounds, these studies are particularly important for understanding the impact of fluorine substitution on receptor affinity and selectivity. mdpi.com
Studies on fluorinated analogs of various G protein-coupled receptor (GPCR) ligands have shown that the position of the fluorine atom can significantly affect activity and selectivity. mdpi.comnih.gov For example, in one series of serotonin receptor ligands, a 4-fluoro derivative showed the highest activity at the 5-HT2a receptor, while 3-fluoro and 2-fluoro derivatives were more potent at 5-HT2b and 5-HT2c receptors, respectively. mdpi.com The introduction of fluorine can influence the electronic distribution and binding mode of the molecule. mdpi.com
While specific QSAR studies focused solely on this compound are not widely published, the principles from studies on other fluorinated aminergic GPCR ligands are applicable. mdpi.com These studies often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. mdpi.com Such models can help in designing new analogs with improved potency and selectivity. mdpi.com
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico tools are widely used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of drug candidates early in the development process, helping to reduce late-stage failures. researchgate.netmdpi.com
For paliperidone, in silico ADME predictions have been performed alongside docking and simulation studies. One study investigating its effects on RAGE noted that the ADME properties of paliperidone were within acceptable ranges. mdpi.comnih.gov Another study comparing several atypical antipsychotics concluded that paliperidone has a good pharmacokinetic profile based on ADME predictions. fabad.org.tr
These predictive models assess various physicochemical and pharmacokinetic parameters. rjptonline.org For instance, the BOILED-egg model can predict gastrointestinal absorption and blood-brain barrier penetration. mdpi.com Other predictions include inhibition of cytochrome P450 (CYP) enzymes, which is crucial for assessing potential drug-drug interactions. mdpi.comrjptonline.org The plasma protein binding of racemic paliperidone has been determined to be 74%. drugbank.comjanssenlabels.com
The application of these computational tools is essential for evaluating fluorinated analogs like this compound, guiding the design of compounds with favorable drug-like properties. mdpi.comrjptonline.org
Pharmacodynamic Studies in Preclinical Animal Models Mechanistic Focus
Neurotransmitter Modulation in Specific Brain Regions (e.g., microdialysis)
Microdialysis studies in animal models have been instrumental in elucidating paliperidone's effects on neurotransmitter release in specific brain regions. In a key study using a rat model, chronic administration of paliperidone (B428) was found to suppress the elevation of extracellular glutamate (B1630785) in the prefrontal cortex induced by the NMDA receptor antagonist MK-801. nih.gov This finding suggests a modulatory role for paliperidone on glutamatergic neurotransmission, which is significant given the implication of glutamate dysregulation in psychiatric disorders. nih.gov The mechanism for this effect may be linked to paliperidone's high-affinity antagonism of serotonin (B10506) 5-HT2A receptors, as functional interactions between 5-HT2A and glutamate mGluR2 receptors have been reported. nih.gov
Electrophysiological Recordings of Neuronal Activity Modulation
In vivo electrophysiological studies in rats have demonstrated paliperidone's distinct effects on the firing activity of various neuronal populations.
Dopaminergic Neurons : In rat midbrain slices, paliperidone was shown to increase the spontaneous firing rates of mesocortical dopaminergic (DA) neurons, which project to the prefrontal cortex. nih.gov It also increased the frequency of action potentials evoked by current injection. nih.gov This excitatory effect may be mediated by the activation of the hyperpolarization-activated inward current (Ih) and a reduction in spontaneous inhibitory postsynaptic currents. nih.gov
Serotonergic and Noradrenergic Neurons : Studies comparing paliperidone to its parent compound, risperidone (B510), revealed differential effects on serotonin (5-HT) and norepinephrine (B1679862) (NE) neurons. nih.gov While acute risperidone administration inhibited the firing of 5-HT neurons, paliperidone did not share this effect. nih.gov Furthermore, while paliperidone on its own did not alter the firing rate of NE neurons in the locus coeruleus, it effectively reversed the suppression of NE neuronal firing induced by the SSRI escitalopram (B1671245) after 14 days of treatment. jnjmedicalconnect.comnih.gov This suggests that paliperidone may restore the firing rate of noradrenergic neurons during co-administration with SSRIs. jnjmedicalconnect.com
Table 2: Summary of Electrophysiological Effects of Paliperidone in Rats
| Neuron Type | Brain Region | Observed Effect | Reference |
|---|---|---|---|
| Mesocortical Dopaminergic | Midbrain | Increased spontaneous and evoked firing rate | nih.gov |
| Serotonergic (5-HT) | Dorsal Raphe Nucleus | No significant change in firing rate (acute) | nih.gov |
| Noradrenergic (NE) | Locus Coeruleus | Reversed SSRI-induced suppression of firing | jnjmedicalconnect.comnih.gov |
Gene Expression and Proteomic Profiling in Response to Paliperidone
Investigations into molecular changes following paliperidone administration have provided deeper mechanistic insights, particularly through proteomic and gene expression analyses in the rat prefrontal cortex.
Long-term treatment with paliperidone was found to induce changes in the expression of mitochondrial proteins that were similar to those caused by the mood stabilizer lithium. researchgate.net These molecular alterations included an increase in proteins associated with key cellular functions such as receptor signaling, oxidative phosphorylation, neurotransmitter release, and synaptic plasticity. researchgate.net
Further studies using rat models of acute and chronic restraint stress have illuminated paliperidone's role in modulating endogenous antioxidant and anti-inflammatory pathways. nih.gov
Acute Stress : Paliperidone enhanced the levels of Nuclear factor erythroid-related factor 2 (NRF2), a key transcription factor in the antioxidant response. nih.gov It also upregulated antioxidant enzymes and promoted an M2 anti-inflammatory microglia profile by increasing levels of transforming growth factor-β (TGF-β) and interleukin-10 (IL-10). nih.gov
Chronic Stress : Paliperidone tended to normalize NRF2 levels and prevent the stress-induced downregulation of the endogenous antioxidant machinery. nih.gov It also prevented the stress-induced increase in the activation of the Toll-Like Receptor 4 (TLR-4) signaling pathway and its associated neuroinflammation. nih.gov
Table 3: Selected Molecular Changes Induced by Paliperidone in Rat Prefrontal Cortex
| Condition | Pathway/Protein Class | Effect | Reference |
|---|---|---|---|
| Chronic Treatment | Mitochondrial Proteins | Increased expression (similar to lithium) | researchgate.net |
| Acute Stress | NRF2 Antioxidant Pathway | Enhanced NRF2 levels and downstream enzymes | nih.gov |
| Acute Stress | Microglia Polarization | Increased M2 anti-inflammatory markers (e.g., Arginase I, IL-10) | nih.gov |
| Chronic Stress | TLR-4 Signaling Pathway | Blocked stress-induced activation and neuroinflammation | nih.gov |
Behavioral Paradigms Used for Mechanistic Insights (e.g., locomotor activity for dopaminergic modulation)
Preclinical behavioral models are essential for linking receptor-level activity to complex behaviors relevant to therapeutic action.
Dopaminergic Modulation : Models of dopamine (B1211576) hyperactivity, such as amphetamine-induced hyperlocomotion in rats, are standard for assessing antipsychotic potential. researchgate.net In a neurodevelopmental model where rats were exposed to prenatal immune activation, subsequent treatment with paliperidone during adolescence normalized the blunted locomotor response to a low dose of amphetamine. nih.gov This suggests that early paliperidone intervention can produce long-lasting amelioration of behavioral abnormalities relevant to schizophrenia. nih.gov
Serotonergic/Dopaminergic Modulation : In a resident-intruder paradigm in Syrian hamsters, a model of offensive aggression, paliperidone produced a dose-dependent decrease in aggressive behaviors such as bites and attacks. nih.gov This anti-aggressive effect, achieved without significant sedation, is thought to be mediated by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors. nih.gov
Advanced Imaging Techniques in Preclinical Research E.g., Pet, Spect
Radiosynthesis of Paliperidone (B428) Analogs for Imaging
The creation of a PET tracer involves labeling a molecule of interest with a positron-emitting radionuclide. Fluorine-18 is often the isotope of choice due to its favorable characteristics, including a 109.8-minute half-life that allows for complex synthesis and imaging procedures, and low positron energy, which results in high-resolution images. nih.gov The synthesis of a hypothetical ¹⁸F-labeled paliperidone analog would involve introducing this isotope into the paliperidone molecular structure.
Paliperidone itself contains a stable fluorine atom on its benzisoxazole ring. drugbank.com A common strategy for radiosynthesis could involve replacing this existing fluorine atom with ¹⁸F or, more typically, by attaching an ¹⁸F-containing prosthetic group (e.g., a fluoroethyl group) to a precursor molecule. This process requires a multi-step chemical synthesis to first create a suitable precursor that can be readily labeled with [¹⁸F]fluoride.
General methods for ¹⁸F-radiolabeling often involve nucleophilic substitution reactions where [¹⁸F]fluoride, produced in a cyclotron, displaces a leaving group on the precursor molecule. The entire process, from production of the isotope to purification of the final radiotracer, must be automated within a shielded "hot cell" to minimize radiation exposure. The final product must meet stringent quality controls for radiochemical purity and specific activity before it can be used in preclinical studies.
Table 1: General Steps in the Radiosynthesis of a Novel ¹⁸F-Labeled PET Tracer
| Step | Description | Key Considerations |
| 1. Precursor Synthesis | Chemical synthesis of a molecule (precursor) that can be readily labeled with ¹⁸F. | The precursor must have a good leaving group (e.g., tosylate, mesylate) at the desired labeling position. |
| 2. ¹⁸F-Fluorination | Reaction of the precursor with cyclotron-produced [¹⁸F]fluoride. | Reaction conditions (temperature, solvent, catalyst) must be optimized to maximize radiochemical yield. nih.gov |
| 3. Purification | Separation of the desired ¹⁸F-labeled tracer from unreacted [¹⁸F]fluoride and chemical impurities. | Typically performed using High-Performance Liquid Chromatography (HPLC). ucl.ac.uk |
| 4. Formulation | The purified tracer is dissolved in a biocompatible solution suitable for injection. | The final solution must be sterile and have a physiologically compatible pH. |
| 5. Quality Control | Analysis to confirm the identity, purity, and specific activity of the radiotracer. | Radiochemical purity should typically be >95%. ucl.ac.uk |
In Vivo Receptor Occupancy and Distribution Mapping
A primary application for a ¹⁸F-paliperidone analog would be to directly visualize and quantify the engagement of its molecular targets in the brain. Paliperidone is a potent antagonist of both dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors, which is central to its therapeutic effect. tga.gov.aufda.gov
PET studies have been conducted in patients with schizophrenia to measure the occupancy of these receptors by unlabeled paliperidone. These studies use other established radiotracers, such as [¹¹C]raclopride or [¹¹C]FLB 457 for D₂ receptors, to determine the relationship between the dose of paliperidone, its concentration in the plasma, and the percentage of receptors that are blocked. nih.gov Research indicates that a D₂ receptor occupancy level between 70-80% is associated with optimal antipsychotic efficacy. nih.govnih.gov
A dedicated ¹⁸F-paliperidone tracer would allow for a more direct measurement of target engagement. In preclinical models, the tracer would be administered intravenously, and PET scans would reveal its distribution pattern in the brain. High concentrations of the tracer would be expected in regions known to have a high density of D₂ and 5-HT₂ₐ receptors, such as the striatum and cortex. To confirm that the tracer is binding specifically to these receptors, blocking studies are performed where a high dose of unlabeled paliperidone is co-administered, which should prevent the radiotracer from binding. The difference in the PET signal between the baseline and blocked conditions reveals the level of specific binding.
Table 2: D₂ Receptor Occupancy by Paliperidone ER in Patients with Schizophrenia
| Brain Region | Daily Dose | D₂ Receptor Occupancy (%) | PET Tracer Used |
| Striatum | 3 mg | 54.2 - 68.6 | [¹¹C]raclopride |
| 9 mg | 77.0 - 81.6 | [¹¹C]raclopride | |
| 15 mg | 83.2 - 85.5 | [¹¹C]raclopride | |
| Temporal Cortex | 3 mg | 34.5 - 63.6 | [¹¹C]FLB 457 |
| 9 mg | 73.1 - 80.8 | [¹¹C]FLB 457 | |
| 15 mg | 84.8 - 87.3 | [¹¹C]FLB 457 | |
| Data derived from a study in male patients with schizophrenia. Occupancy was measured 2 to 6 weeks after the first drug intake. nih.gov |
Brain Uptake and Clearance Kinetics via Imaging
For a CNS PET tracer to be effective, it must not only bind to its target with high affinity and specificity but also exhibit suitable pharmacokinetic properties. This includes the ability to cross the blood-brain barrier (BBB), achieve adequate concentrations in the brain, and then clear from non-target tissues to produce a strong signal-to-noise ratio.
The brain uptake of a novel ¹⁸F-paliperidone analog would be assessed in preclinical models using dynamic PET scanning, which tracks the concentration of radioactivity in the brain over time. The uptake is often quantified using the Standardized Uptake Value (SUV). researchgate.net An ideal tracer shows rapid and high initial brain uptake followed by retention in target-rich regions and faster washout from regions with few or no targets.
A significant challenge for many CNS drugs and tracers is their interaction with efflux transporters at the BBB, such as P-glycoprotein (P-gp). These transporters actively pump foreign substances out of the brain, limiting their concentration and efficacy. In vitro studies have shown that paliperidone is a substrate for P-gp, which could potentially limit the brain uptake of a radiolabeled analog. tga.gov.au Preclinical PET studies in P-gp knockout mice compared to normal mice can be used to determine if a tracer is a substrate for these transporters. researchgate.net
Furthermore, it is crucial to analyze whether the radiotracer is metabolized into other radioactive compounds that can also enter the brain, as this would complicate the interpretation of the PET signal. researchgate.net Brain tissue and plasma from preclinical models are analyzed at various time points after tracer injection to identify and quantify any radiometabolites.
Table 3: Key Pharmacokinetic Properties for a Novel Brain PET Tracer
| Parameter | Description | Desired Characteristic |
| Brain Uptake | The ability of the tracer to cross the blood-brain barrier and enter brain tissue. | High initial uptake to provide a strong signal. |
| Efflux Transport | Susceptibility to being pumped out of the brain by transporters like P-gp. | Should not be a significant substrate for major efflux transporters. researchgate.net |
| Metabolic Stability | The rate at which the tracer is broken down into metabolites. | High stability in plasma and no brain-penetrant radiometabolites. researchgate.net |
| Clearance Kinetics | The rate at which the tracer washes out from the brain and other tissues. | Rapid clearance from non-target regions to improve image contrast. |
| Specific Binding | The proportion of tracer binding specifically to the target receptor versus non-specific binding. | High specific-to-non-specific binding ratio. |
Table of Mentioned Compounds
Future Directions and Unexplored Research Avenues
Synthesis of Novel Fluorinated Derivatives for Enhanced Selectivity or Metabolic Stability
The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance crucial pharmacokinetic and physicochemical properties. researchgate.net Fluorination can lead to improved metabolic stability, bioavailability, and binding affinity without drastically altering the molecule's recognition by its biological target. researchgate.netresearchgate.net This approach has been successfully applied to numerous central nervous system drugs, including antipsychotics and antidepressants. tandfonline.com
Future research in this area could focus on the synthesis of novel analogs of 5-Fluoro Paliperidone (B428) with specific structural modifications. Key areas of exploration include:
Positional Isomerism: Systematically altering the position of the fluorine atom on the aromatic ring could have a significant impact on the compound's interaction with target receptors and its metabolic profile. nih.gov This could lead to derivatives with enhanced selectivity for specific dopamine (B1211576) or serotonin (B10506) receptor subtypes, potentially reducing off-target effects.
Polyfluorination: While single-site fluorination is a common strategy, the introduction of multiple fluorine atoms or fluorinated motifs could offer further advantages. researchgate.netresearchgate.net Research into polyfluorinated derivatives could yield compounds with unique electronic properties and metabolic pathways, although careful consideration of lipophilicity is necessary. researchgate.net
Bioisosteric Replacement: Replacing other functional groups within the paliperidone scaffold with fluorine or fluorine-containing groups could modulate the compound's properties. This approach aims to retain or improve biological activity while optimizing metabolic stability and other pharmacokinetic parameters.
The overarching goal of these synthetic efforts is to develop derivatives with a superior therapeutic index, characterized by enhanced efficacy and a more favorable metabolic profile.
Deeper Mechanistic Elucidation at the Subcellular and Molecular Levels
While the primary mechanism of action of paliperidone involves dopamine D2 and serotonin 5-HT2A receptor antagonism, a deeper understanding of its effects at the subcellular and molecular levels is crucial for a complete picture of its pharmacological activity. researchgate.netresearchgate.net Future investigations should aim to unravel the intricate downstream signaling cascades and cellular adaptations that occur following receptor binding.
Key research questions to be addressed include:
Receptor Heterodimerization: Investigating how 5-Fluoro Paliperidone influences the formation and function of receptor heterodimers, such as the TAAR1/D2 heterodimer, could reveal novel modulatory effects on dopaminergic signaling. mdpi.com
Mitochondrial Function: Preliminary studies suggest that paliperidone can impact mitochondrial protein expression, similar to mood stabilizers like lithium. researchgate.net Further research is needed to elucidate the specific molecular mechanisms by which this compound may modulate mitochondrial bioenergetics, oxidative stress, and synaptic plasticity. researchgate.net
Subcellular Localization and Trafficking: Tracking the subcellular distribution of this compound and its target receptors can provide insights into its site of action and potential for inducing long-term changes in neuronal function. Techniques like high-resolution microscopy and fluorescent labeling could be employed for this purpose.
A more profound understanding of these subcellular and molecular events will not only clarify the full spectrum of this compound's effects but also pave the way for the rational design of next-generation antipsychotics with more targeted mechanisms of action.
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Impact
To gain a holistic view of the biological impact of this compound, future research should embrace the integration of multiple "omics" datasets. nih.govpharmalex.com This systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal complex molecular interactions and pathways that are not apparent from single-data-type analyses. nih.govmdpi.com
Potential applications of multi-omics in this compound research include:
Identifying Novel Biomarkers: By correlating multi-omics profiles with clinical outcomes, researchers can identify potential biomarkers for treatment response and disease progression. quanticate.com
Unraveling Complex Mechanisms: Integrating different omics layers can help to connect genetic predispositions with changes in gene expression, protein function, and metabolic pathways, providing a more complete understanding of the drug's mechanism of action. nih.govmdpi.com
Personalized Medicine: The ultimate goal of multi-omics integration is to facilitate personalized medicine, where treatment strategies are tailored to an individual's unique molecular profile. quanticate.com
The primary challenge in this field lies in the development of sophisticated computational and statistical methods to effectively integrate and interpret these large and complex datasets. quanticate.com
Development of Advanced Analytical Tools for Trace Analysis and Metabolite Profiling
The ability to accurately detect and quantify this compound and its metabolites at very low concentrations is essential for pharmacokinetic studies and therapeutic drug monitoring. The development of more sensitive and specific analytical methods is an ongoing area of research.
Future advancements in this area may include:
High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-Orbitrap-HRMS and direct infusion Fourier transform ion cyclotron resonance mass spectrometry (DI-FT-ICR-MS) offer high sensitivity and mass accuracy, enabling the identification and quantification of trace levels of the parent drug and its metabolites in complex biological matrices like human serum. acs.org
Solid-Phase Microextraction (SPME): SPME is a sample preparation technique that can be coupled with liquid chromatography-mass spectrometry (LC-MS) to enhance the detection of analytes. researchgate.net Developing optimized SPME methods can improve the efficiency of extracting this compound and its metabolites from biological samples.
Stability-Indicating Methods: The development of analytical methods that can distinguish the intact drug from its degradation products is crucial for assessing the stability of pharmaceutical formulations. researchgate.net
These advanced analytical tools will not only support drug development and clinical research but also contribute to a better understanding of the metabolic fate of this compound in the body.
Investigating Novel Biological Targets and Pathways beyond Known Receptors
While the primary targets of paliperidone are well-established, there is growing evidence that its therapeutic effects may involve actions on other biological targets and pathways. nih.govnih.gov A significant future research direction is the exploration of these novel mechanisms.
Areas of interest for investigation include:
Immune System Modulation: Studies have suggested that paliperidone may have anti-inflammatory effects and can modulate the Toll-like receptor 4 (TLR-4) pathway in the brain. nih.gov Further research is needed to understand the direct or indirect nature of these effects and their clinical relevance.
Trace Amine-Associated Receptor 1 (TAAR1): While not a direct target, the modulation of TAAR1 activity through its interaction with D2 receptors presents an interesting avenue for investigation. mdpi.com
Other Serotonin Receptor Subtypes: Beyond 5-HT2A, exploring the interaction of this compound with other serotonin receptors, such as 5-HT1A, 5-HT6, and 5-HT7, could reveal additional therapeutic mechanisms, particularly concerning cognitive and negative symptoms. mdpi.comnih.gov
Gut-Brain Axis: The observation that paliperidone may have anti-inflammatory effects at the gastrointestinal level suggests a potential role in modulating the gut-brain axis, an area of increasing interest in neuropsychiatric disorders. nih.gov
Identifying and validating these novel targets and pathways could open up new therapeutic possibilities for this compound and inform the development of future antipsychotic drugs with broader efficacy. escholarship.orgucdavis.edu
Q & A
Q. What mechanistic studies elucidate differential effects on dopaminergic vs. serotonergic neurotransmission?
- Methodological Answer : Combine in vivo microdialysis (measuring extracellular dopamine/serotonin levels in rodent prefrontal cortex) with electrophysiological recordings. Use selective receptor antagonists (e.g., SCH23390 for D1) to isolate pathways. Compare results to positron emission tomography (PET) imaging in non-human primates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
